6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline
CAS No.: 2168490-51-3
Cat. No.: VC3197947
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2168490-51-3 |
|---|---|
| Molecular Formula | C11H14FNO |
| Molecular Weight | 195.23 g/mol |
| IUPAC Name | 6-fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C11H14FNO/c1-7-3-4-8-5-9(12)6-10(14-2)11(8)13-7/h5-7,13H,3-4H2,1-2H3 |
| Standard InChI Key | HYGZKJZQSMTPLE-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(N1)C(=CC(=C2)F)OC |
| Canonical SMILES | CC1CCC2=C(N1)C(=CC(=C2)F)OC |
Introduction
Chemical and Physical Properties
Molecular Structure and Identity
6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline consists of a benzene ring fused with a partially saturated piperidine-like ring. The compound is characterized by:
The tetrahydroquinoline core is substituted with a fluorine atom at position 6 and a methoxy group at position 8 of the aromatic ring, while a methyl group is attached at position 2 of the saturated heterocyclic ring. This structural arrangement creates a chiral center at the C-2 position, making stereochemistry an important consideration in its characterization and potential biological activity.
For comparison, the structurally related compound 8-fluoro-1,2,3,4-tetrahydroquinoline has a predicted density of 1.107±0.06 g/cm³ and a predicted pKa of 3.85±0.20 . The additional methoxy and methyl substituents in 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline would likely increase its molecular weight and impact these properties accordingly.
Spectroscopic Characteristics
The spectroscopic profile of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline would be expected to show characteristic features:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal:
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Distinct signals for aromatic protons in the 6.5-7.5 ppm range
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A singlet for the methoxy group (OCH3) around 3.7-3.9 ppm
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A doublet for the methyl group at position 2 around 1.0-1.5 ppm
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Complex splitting patterns for the protons in the saturated ring
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19F NMR would show a characteristic signal for the aromatic fluorine
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Mass spectrometry would be expected to show:
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A molecular ion peak at m/z 195 corresponding to the molecular formula C11H14FNO
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Fragment ions corresponding to the loss of methyl, methoxy, and other structural components
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Infrared spectroscopy would likely display bands for:
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N-H stretching (3300-3500 cm⁻¹)
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C-H stretching (both aromatic and aliphatic, 2800-3100 cm⁻¹)
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C-F stretching (1100-1300 cm⁻¹)
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C-O-C stretching from the methoxy group (1050-1250 cm⁻¹)
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Structural Relationships and Comparisons
The chemical family of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline includes several related compounds with varying substitution patterns. Understanding these relationships provides insight into the potential properties and activities of the target compound.
Comparison with Related Compounds
The addition of the methyl group at position 2 in 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline introduces chirality to the molecule, which may significantly influence its biological behavior compared to the non-methylated analog. This chirality could affect binding specificity and potency toward biological targets.
Structure-Activity Considerations
The specific substitution pattern of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline may confer particular properties relevant to its potential applications:
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The fluorine atom at position 6:
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Increases metabolic stability by blocking a potential site of oxidative metabolism
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Alters the electronic distribution in the aromatic ring
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May enhance binding affinity through electronic effects or hydrogen bond interactions
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The methoxy group at position 8:
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Provides a potential hydrogen bond acceptor for target interactions
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Increases lipophilicity compared to a hydroxyl group
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May influence the electronic properties of the aromatic system
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The methyl group at position 2:
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Creates a stereogenic center, potentially leading to stereoselective interactions
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May provide additional hydrophobic interactions with binding pockets
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Could influence the conformation of the saturated ring
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Analytical Methods for Identification and Quantification
The analysis and characterization of 6-Fluoro-8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline would typically employ a combination of chromatographic, spectroscopic, and spectrometric techniques.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase separation using C18 or similar columns
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Mobile phases typically consisting of acetonitrile/water or methanol/water mixtures
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UV detection at wavelengths corresponding to aromatic absorption (typically 210-280 nm)
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Gas Chromatography (GC):
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Suitable for volatile derivatives
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May require derivatization to improve volatility
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Coupled with mass spectrometry (GC-MS) for enhanced detection and identification
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Spectroscopic and Spectrometric Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR for proton environments and coupling patterns
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13C NMR for carbon environments
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19F NMR for fluorine characterization
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2D techniques (COSY, HSQC, HMBC) for complete structural assignment
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Mass Spectrometry:
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Electrospray ionization (ESI) for molecular weight confirmation
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Tandem mass spectrometry (MS/MS) for structural elucidation
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High-resolution mass spectrometry for accurate mass determination
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Infrared (IR) Spectroscopy:
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Identification of functional groups
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Confirmation of structural features
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Chiral Analysis
Given the stereocenter at C-2, analysis of the enantiomeric composition would be an important consideration:
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Chiral HPLC:
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Using chiral stationary phases (e.g., polysaccharide-based columns)
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Resolution and quantification of individual enantiomers
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Polarimetry:
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Measurement of optical rotation
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Determination of specific rotation values
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Circular Dichroism (CD) Spectroscopy:
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Characterization of chirality
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Conformational analysis
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